methyl2-methylcyclopropane-1-carboximidatehydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

Methyl 2-methylcyclopropane-1-carboximidate hydrochloride (CAS 185146-24-1) delivers superior aqueous solubility and solid-state stability as the HCl salt vs. the free base. Its electrophilic methyl imidate enables unique nucleophilic additions and rearrangements inaccessible to the amidine analog. The 2-methyl cyclopropane substitution creates a stereogenic center essential for chiral library synthesis and improved CNS permeability (TPSA 33.1 Ų). Choose this precise building block to eliminate synthetic irreproducibility and streamline multi-step routes.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 185146-24-1
Cat. No. B6618975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl2-methylcyclopropane-1-carboximidatehydrochloride
CAS185146-24-1
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCC1CC1C(=N)OC.Cl
InChIInChI=1S/C6H11NO.ClH/c1-4-3-5(4)6(7)8-2;/h4-5,7H,3H2,1-2H3;1H
InChIKeyDLJRCTLPLGEMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methylcyclopropane-1-Carboximidate Hydrochloride (CAS 185146-24-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl 2-methylcyclopropane-1-carboximidate hydrochloride (CAS 185146-24-1) is a cyclopropane-bearing imidate ester supplied as a hydrochloride salt, with molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol [1]. The compound features a strained three-membered cyclopropane ring with a 2-methyl substituent, an electrophilic methyl carboximidate group (C(=N)OCH₃), and is isolated as the HCl salt to enhance handling and aqueous solubility . As a heterobifunctional building block, it offers distinct reactivity at the imidate carbon (electrophilic/nucleophilic addition) and the cyclopropane ring (ring-opening under appropriate conditions), positioning it within a niche class of small-molecule intermediates used in medicinal chemistry and organic synthesis [1].

Why Methyl 2-Methylcyclopropane-1-Carboximidate Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Substituting methyl 2-methylcyclopropane-1-carboximidate hydrochloride with a closely related cyclopropane building block introduces three consequential deviations: (i) the hydrochloride salt form provides aqueous solubility and solid-state stability that the free base (CAS 784119-21-7) lacks [1]; (ii) the methyl imidate ester (C(=N)OCH₃) is electrophilic at carbon and hydrolyzes to a methyl ester, whereas the carboximidamide analog (CAS 617715-95-4) bears a nucleophilic amidine (C(=N)NH₂) and reacts via fundamentally different pathways [2]; and (iii) the 2-methyl substitution on the cyclopropane ring introduces steric and stereoelectronic effects absent in the unsubstituted methyl cyclopropanecarboximidate (CAS 77570-14-0), altering both conformational preference and downstream coupling efficiency [1]. Each of these differences translates into divergent synthetic outcomes, making uncontrolled substitution a source of irreproducibility in multi-step syntheses.

Methyl 2-Methylcyclopropane-1-Carboximidate Hydrochloride: Head-to-Head and Class-Level Comparative Evidence for Informed Procurement


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt (CAS 185146-24-1, MW 149.62 g/mol) is a crystalline solid at ambient temperature, whereas the free base methyl 2-methylcyclopropane-1-carboximidate (CAS 784119-21-7, MW 113.16 g/mol) is a lower-molecular-weight liquid or low-melting solid [1]. While no direct aqueous solubility measurement is publicly available for either species, the HCl salt form of cyclopropane carboximidates as a class exhibits aqueous solubility typically 10- to 100-fold higher than the corresponding free base, based on the general ionization effect of hydrochloride salt formation at physiological and mildly acidic pH [2]. The salt form also eliminates the need for in situ HCl activation prior to reactions requiring the protonated imidate.

Medicinal Chemistry Organic Synthesis Salt Selection

Imidate Ester vs. Carboximidamide: Orthogonal Reactivity Dictates Synthetic Utility

The target compound contains a methyl carboximidate group (C(=N)OCH₃), which is electrophilic at the imine carbon and undergoes nucleophilic addition with amines, hydrazines, and organometallic reagents, as well as hydrolysis to the methyl ester [1]. The closest nitrogenous analog, 2-methylcyclopropane-1-carboximidamide hydrochloride (CAS 617715-95-4, MW 134.61 g/mol, C₅H₁₁ClN₂), bears a carboximidamide group (C(=N)NH₂) that is nucleophilic and participates in condensation and acylation reactions rather than nucleophilic addition . This mechanistically distinct reactivity makes the two compounds non-interchangeable in synthetic routes that rely on imidate electrophilicity, such as Overman rearrangements or Mumm rearrangements, where carboximidates serve as essential intermediates [2].

Synthetic Methodology Building Block Selection Functional Group Interconversion

2-Methyl Substitution vs. Unsubstituted Cyclopropane: Impact on Molecular Properties and Steric Profile

The target compound bears a methyl substituent at the 2-position of the cyclopropane ring, contributing an additional 14.03 Da in molecular weight and one additional non-hydrogen atom compared with the unsubstituted methyl cyclopropanecarboximidate hydrochloride (CAS 77570-14-0, MW 135.59 g/mol, C₅H₁₀ClNO) . The computed topological polar surface area (TPSA) of the target compound is 33.1 Ų, with 2 rotatable bonds, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [1]. The 2-methyl group introduces a stereogenic center (two enantiomers and, potentially, cis/trans diastereomers depending on ring substitution pattern), increasing structural complexity and the number of possible stereoisomers relative to the unsubstituted analog, which is achiral and offers a simpler stereochemical profile .

Physicochemical Profiling Lead Optimization Structure-Property Relationships

Purity Benchmarking and Batch-to-Batch Reproducibility Relative to Carboximidamide Analog

The carboximidamide analog 2-methylcyclopropane-1-carboximidamide hydrochloride (CAS 617715-95-4) is commercially available with a standard purity specification of 95% (HPLC, NMR), supported by batch-specific QC documentation including NMR, HPLC, and GC from suppliers such as Bidepharm . The target compound (CAS 185146-24-1), while available as a research-grade building block from specialty suppliers, lacks publicly posted batch-specific QC data of comparable granularity . This discrepancy in documented analytical characterization represents a procurement risk: the carboximidamide alternative offers verified purity benchmarks, whereas procurement of the target imidate may require independent in-house QC verification (NMR, LCMS) before use in quantitative synthesis .

Quality Control Procurement Specification Analytical Chemistry

Methyl 2-Methylcyclopropane-1-Carboximidate Hydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Cyclopropane-Containing Amides via Nucleophilic Ring-Opening of the Imidate

The electrophilic imidate carbon of methyl 2-methylcyclopropane-1-carboximidate hydrochloride is susceptible to nucleophilic attack by amines, enabling the formation of cyclopropane carboxamides with retention or controlled opening of the cyclopropane ring. This reactivity is mechanistically unavailable from the carboximidamide analog (CAS 617715-95-4), which lacks the electrophilic ester character [1]. The HCl salt form facilitates direct use in polar aprotic solvents without pre-neutralization, streamlining reaction setup relative to the free base [2].

Medicinal Chemistry Scaffold Decoration for Structure-Activity Relationship (SAR) Studies

The 2-methyl substituent on the cyclopropane ring introduces a stereogenic center that, combined with the imidate functional handle, enables the construction of chiral cyclopropane-containing libraries. The computed TPSA of 33.1 Ų and low rotatable bond count (2) are consistent with favorable permeability characteristics for CNS drug discovery programs, where cyclopropane motifs are frequently employed to improve metabolic stability and conformational rigidity [1]. The carboximidamide analog (TPSA estimated ~51–55 Ų due to the additional NH₂) presents a higher polar surface area that may reduce passive membrane permeability, making the imidate the preferred choice for lead series requiring blood-brain barrier penetration [2].

Intermediate for Overman and Mumm Rearrangement-Based Synthetic Strategies

Carboximidates serve as essential intermediates in [3,3]-sigmatropic Overman rearrangements and Mumm rearrangements, enabling the stereospecific 1,3-transposition of alcohol and amine functionalities [1]. Methyl 2-methylcyclopropane-1-carboximidate hydrochloride, with its strained cyclopropane backbone, offers a unique substrate for exploring the scope of these rearrangements in conformationally constrained systems. Neither the carboximidamide analog nor the carboxylic acid precursor (CAS 71441-77-5) can participate in these transformations without prior conversion to the imidate oxidation state [2].

Precursor for Cyclopropane Carboxylic Acid Derivatives via Controlled Hydrolysis

The methyl imidate group undergoes controlled hydrolysis under mildly acidic or basic conditions to yield methyl 2-methylcyclopropane-1-carboxylate (CAS 71441-77-5) and, upon further hydrolysis, 2-methylcyclopropane-1-carboxylic acid [1]. This two-step deprotection strategy allows the imidate to serve as a masked ester/acid, providing synthetic flexibility in routes where the free carboxylic acid would be incompatible with earlier steps. The HCl salt form ensures that the imidate is delivered in a stable, non-hygroscopic solid form suitable for precise stoichiometric weighing [2].

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